molecular formula C10H12N2O4 B8153222 Methyl 4-(dimethylamino)-2-nitrobenzoate CAS No. 773874-70-7

Methyl 4-(dimethylamino)-2-nitrobenzoate

Cat. No. B8153222
CAS RN: 773874-70-7
M. Wt: 224.21 g/mol
InChI Key: SGFSPEHQIATLLK-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives : Methyl 4-(dimethylamino)-2-nitrobenzoate is involved in the synthesis of various chemical compounds. For instance, Kamel et al. (1964) demonstrated the methylation of 4-nitrobenzotriazole derivatives, potentially related to the synthesis pathways involving similar nitrobenzoate structures (Kamel, Sherif, & Kamel, 1964).

  • Fluorescent Ligand Synthesis : Osuský et al. (2022) used a method that involves a compound structurally similar to methyl 4-(dimethylamino)-2-nitrobenzoate for synthesizing fluorescent ligands with tunable emission colors. This demonstrates its application in the synthesis of functional dyes and light-harvesting materials (Osuský et al., 2022).

  • Influenza Virus Inhibition : A study by Jedrzejas et al. (1995) on 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound related to methyl 4-(dimethylamino)-2-nitrobenzoate, suggests potential applications in antiviral research, particularly as neuraminidase inhibitors (Jedrzejas et al., 1995).

  • Solubility and Chemical Properties : Research by Wu et al. (2016) on 3-methyl-4-nitrobenzoic acid, a compound with similarities to methyl 4-(dimethylamino)-2-nitrobenzoate, explored its solubility in different organic solvents. Such studies are crucial for understanding the chemical properties and applications of related compounds (Wu et al., 2016).

  • Synthesis of Naphthalene Derivatives : Wong et al. (2002) reported a synthesis method for "push-pull" naphthalenes using nitro-2-methylbenzoate esters, which are structurally related to methyl 4-(dimethylamino)-2-nitrobenzoate. This indicates its relevance in the synthesis of specialized organic compounds (Wong et al., 2002).

properties

IUPAC Name

methyl 4-(dimethylamino)-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)7-4-5-8(10(13)16-3)9(6-7)12(14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFSPEHQIATLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727196
Record name Methyl 4-(dimethylamino)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylamino)-2-nitrobenzoate

CAS RN

773874-70-7
Record name Methyl 4-(dimethylamino)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4.48 g (22.5 mmol) 4-fluoro-2-nitro-benzoic acid methyl ester (J. Fluorine Chem.; 63; 1-2; (1993); 25-30) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 7 h at 60° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 8a was obtained in 61% yield (3.08 g, 13.7 mmol).
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61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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